molecular formula C14H16N2O2S B5719784 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide

2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide

Cat. No. B5719784
M. Wt: 276.36 g/mol
InChI Key: XWAKZBIDTKTMGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide consists of a benzene ring with three methyl groups and a pyridine group attached to a sulfonamide group . The exact structure and arrangement of these groups would require more specific information or analysis tools.

Scientific Research Applications

Medicinal Chemistry: Antituberculotic Activity

“2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” derivatives have been explored for their potential antituberculotic activity. The compound’s structure allows for modifications that can enhance its interaction with the Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS), which is crucial for the bacteria’s survival .

Organic Synthesis: Heterocyclic Scaffold

The compound serves as a versatile scaffold for synthesizing a variety of heterocyclic compounds. Its polarized and stable structure, with multiple sites for functional group modification, makes it a valuable starting point for creating new molecular entities (NCEs) with diverse biological activities .

Polymer Science: Antimicrobial Properties

Quaternized derivatives of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” have been incorporated into chitosan to enhance its antimicrobial properties. This modification also improves the solubility of chitosan, which is beneficial for various biomedical applications .

Drug Discovery: DPP-4 Inhibitory Activity

Some derivatives of the compound have shown promise as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This activity suggests potential applications in the treatment of type 2 diabetes through the modulation of incretin hormones .

Environmental Chemistry: Stability and Reactivity

The stability and reactivity of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” derivatives are of interest in environmental chemistry. Understanding the degradation pathways and potential environmental impacts of these compounds is crucial for assessing their ecological footprint .

Pharmaceutical Formulation: Solubility Enhancement

In pharmaceutical formulations, the solubility of active pharmaceutical ingredients (APIs) is a critical factor. Derivatives of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” can be used to enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability .

Mechanism of Action

Target of Action

The primary target of 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide is currently unknown. This compound is a sulfonamide , a class of compounds known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.

Mode of Action

As a sulfonamide, it may inhibit the function of its target enzyme by mimicking the natural substrate, thereby preventing the normal enzymatic reaction from occurring . More research is needed to elucidate the specific interactions between this compound and its targets.

properties

IUPAC Name

2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-5-14(12(3)11(10)2)19(17,18)16-13-6-8-15-9-7-13/h4-9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAKZBIDTKTMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide

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